

Unveiling the Antistatic Potential of Dioctyldodecyl Dodecanedioate: A Technical Guide

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Compound of Interest

Compound Name: *Dioctyldodecyl dodecanedioate*

Cat. No.: *B144591*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical data sheets do not currently provide specific quantitative data on the antistatic properties of **Dioctyldodecyl dodecanedioate**. This guide synthesizes general principles of migrating antistatic agents and established experimental protocols to provide a framework for its evaluation and to hypothesize its mechanism of action. The data presented in the tables are illustrative and intended to serve as a template for reporting experimental findings.

Introduction to Dioctyldodecyl Dodecanedioate

Dioctyldodecyl dodecanedioate, a diester of 2-octyldodecanol and dodecanedioic acid, is a synthetic compound primarily utilized in the cosmetics and personal care industries.^{[1][2][3]} Its recognized functions include acting as an emollient, hair conditioning agent, skin conditioning agent, and an antistatic agent.^{[1][2][4]} This technical guide focuses on its antistatic properties, exploring its likely mechanism of action and the standardized methodologies for its quantitative evaluation.

Chemical and Physical Properties:

Property	Value	Source
CAS Number	129423-58-8	[3]
Molecular Formula	C ₅₂ H ₁₀₂ O ₄	[5]
IUPAC Name	bis(2-octyldodecyl) dodecanedioate	[3]
Appearance	Waxy solid or liquid	[6]

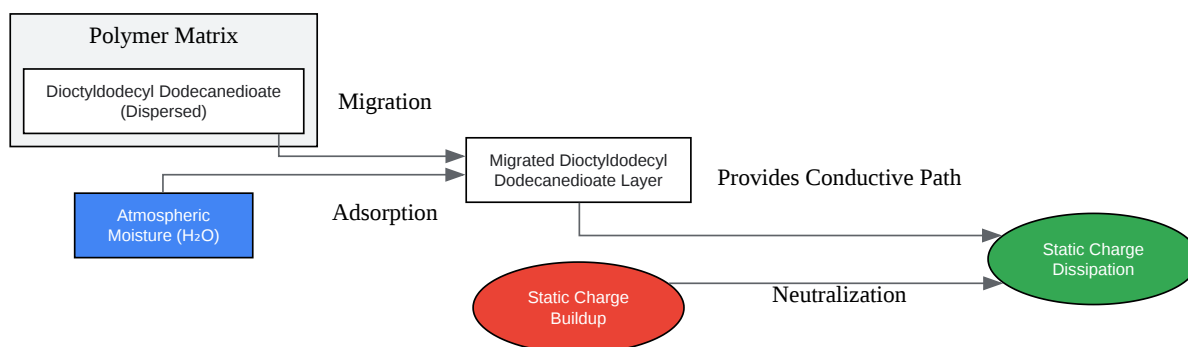
Proposed Mechanism of Antistatic Action

Diocetyldodecyl dodecanedioate is hypothesized to function as an internal, migrating antistatic agent. When incorporated into a polymer matrix, its molecules, which possess a degree of incompatibility with the host polymer, gradually migrate to the surface. This migration is driven by thermodynamic forces seeking to minimize interfacial energy.

Upon reaching the surface, these molecules are believed to form a thin, continuous layer. The ester groups within the **Diocetyldodecyl dodecanedioate** molecule introduce a degree of polarity to the otherwise non-polar surface of many polymers. This polar layer can then dissipate static charge through two primary mechanisms:

- **Moisture Adsorption:** The polar surface layer attracts atmospheric moisture, forming a microscopic, conductive aqueous layer. The ions present in this water layer provide a pathway for the safe dissipation of static charges.
- **Ionic Conduction:** Although **Diocetyldodecyl dodecanedioate** is a non-ionic compound, impurities or interactions with other components in a formulation could potentially contribute to a minor degree of ionic conductivity on the surface.

The overall effect is a reduction in the surface resistivity of the material, allowing static charges to decay more rapidly and preventing their accumulation.



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Caption: Proposed mechanism of **Diocetyldodecyl dodecanedioate** as a migrating antistatic agent.

Quantitative Analysis of Antistatic Properties

To rigorously assess the antistatic efficacy of **Diocetyldodecyl dodecanedioate**, a series of standardized experimental protocols should be employed.

Data Presentation

The following tables provide a template for the structured presentation of quantitative data obtained from such experiments.

Table 1: Surface Resistivity of Polymer Films Containing **Diocetyldodecyl Dodecanedioate**

Concentration of Dioctyldodecyl Dodecanedioate (wt%)	Surface Resistivity (Ω/sq) at 23°C, 50% RH
0 (Control)	$> 1 \times 10^{14}$
0.5	Illustrative Value: 5×10^{12}
1.0	Illustrative Value: 8×10^{11}
2.0	Illustrative Value: 2×10^{11}
5.0	Illustrative Value: 9×10^{10}

Table 2: Static Charge Decay Time of Polymer Films Containing **Dioctyldodecyl Dodecanedioate**

Concentration of Dioctyldodecyl Dodecanedioate (wt%)	Time to Decay from $\pm 5000\text{V}$ to $\pm 500\text{V}$ (seconds) at 23°C, 50% RH
0 (Control)	> 60
0.5	Illustrative Value: 15.2
1.0	Illustrative Value: 5.8
2.0	Illustrative Value: 1.5
5.0	Illustrative Value: < 0.5

Table 3: Triboelectric Charging Tendency of Polymer Films Containing **Dioctyldodecyl Dodecanedioate**

Concentration of Dioctyldodecyl Dodecanedioate (wt%)	Peak Voltage after Tribocharging (V)
0 (Control)	Illustrative Value: -1200
0.5	Illustrative Value: -650
1.0	Illustrative Value: -300
2.0	Illustrative Value: -150
5.0	Illustrative Value: -50

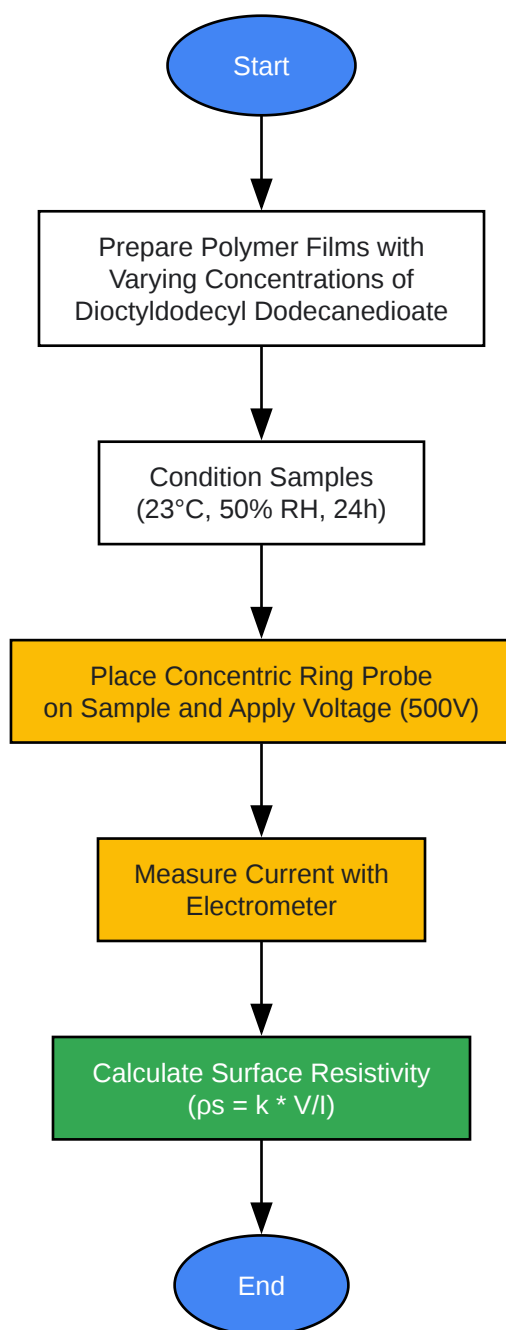
Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Objective: To quantify the electrical resistance of the material's surface.

Methodology:

- **Sample Preparation:** Polymer films of a specified thickness are prepared with varying weight percentages of **Dioctyldodecyl dodecanedioate**. The films are conditioned for at least 24 hours at controlled temperature (e.g., $23 \pm 2^\circ\text{C}$) and relative humidity (e.g., $50 \pm 5\% \text{ RH}$).
- **Instrumentation:** A high-resistance meter (electrometer) connected to a circular concentric ring probe is used.
- **Procedure:** The concentric ring probe is placed firmly on the surface of the conditioned polymer film. A known DC voltage (e.g., 500V) is applied across the electrodes, and the resulting current is measured by the electrometer.
- **Calculation:** The surface resistivity (ρ_s) is calculated using the formula: $\rho_s = k * (V/I)$ where V is the applied voltage, I is the measured current, and k is a geometric factor specific to the probe.



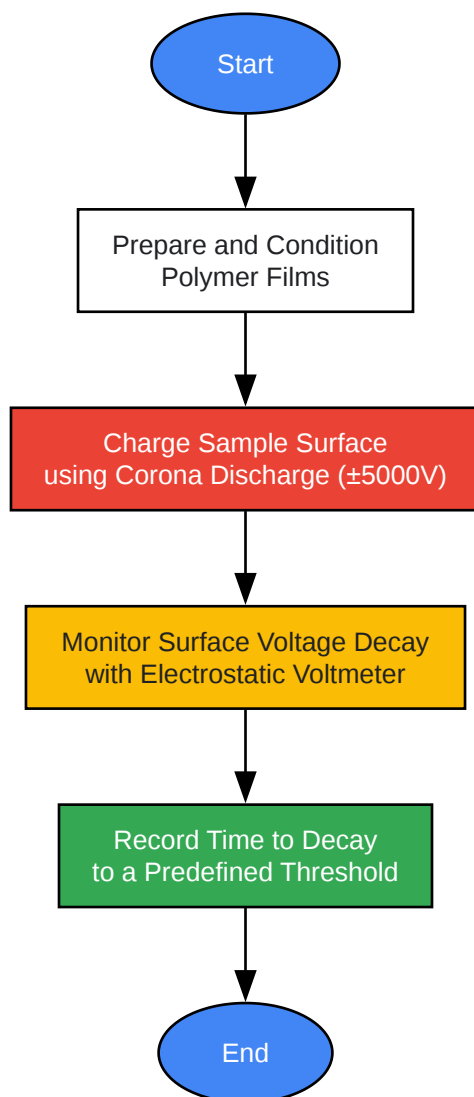
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Caption: Experimental workflow for surface resistivity measurement.

Objective: To measure the time required for a static charge to dissipate from the material's surface.

Methodology:

- **Sample Preparation:** As described in the surface resistivity protocol.
- **Instrumentation:** A static decay meter, which includes a high-voltage corona charging unit and a non-contacting electrostatic voltmeter.
- **Procedure:** The conditioned sample is placed on a grounded plate. A high voltage (e.g., $\pm 5000\text{V}$) is applied to the corona wire, charging the sample surface. The charging source is then removed, and the electrostatic voltmeter monitors the decay of the surface voltage over time.
- **Data Analysis:** The time taken for the initial peak voltage to decay to a predefined level (e.g., 10% or $1/e$ of the initial value) is recorded as the static decay time.



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Caption: Experimental workflow for static charge decay analysis.

Objective: To assess the propensity of the material to generate a static charge through friction.

Methodology:

- **Sample Preparation:** As described in the surface resistivity protocol.
- **Instrumentation:** A triboelectric charging test setup, which typically involves a rotating drum or a reciprocating arm covered with a standard material (e.g., wool, nylon, or cotton). A non-contacting electrostatic voltmeter is used to measure the charge generated.
- **Procedure:** The conditioned polymer film is brought into frictional contact with the standard material under controlled conditions (e.g., defined pressure, speed, and duration of rubbing). The electrostatic voltmeter measures the peak voltage generated on the sample surface immediately after charging.
- **Data Analysis:** The peak voltage is recorded as an indicator of the material's triboelectric charging tendency. The polarity of the charge is also noted.

Conclusion

While specific experimental data on the antistatic properties of **Diocetyldodecyl dodecanedioate** is not readily available in public literature, its chemical structure suggests it likely functions as a migrating antistatic agent. By forming a polar layer on the surface of a material, it can attract atmospheric moisture, thereby creating a conductive path for the dissipation of static charges. The experimental protocols for surface resistivity, charge decay, and triboelectric charging outlined in this guide provide a robust framework for the quantitative evaluation of its antistatic performance. Such studies are essential for optimizing its use in formulations where static control is a critical requirement. Researchers and drug development professionals are encouraged to conduct these evaluations to build a comprehensive technical understanding of this versatile ingredient.

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